molecular formula C11H15NO3 B3076024 2-(2,5-Dimethoxyphenyl)ethylformamide CAS No. 103856-10-6

2-(2,5-Dimethoxyphenyl)ethylformamide

Cat. No.: B3076024
CAS No.: 103856-10-6
M. Wt: 209.24 g/mol
InChI Key: HGLBBKSAIHWVIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,5-Dimethoxyphenyl)ethylformamide typically involves the reaction of 2,5-dimethoxyphenethylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)ethylformamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

  • Serotonin Receptor Modulation 2-(2,5-Dimethoxyphenyl)ethylformamide may be a serotonin receptor modulator, suggesting it could be used to treat mood disorders and other psychiatric conditions. Studies on its interactions with biological systems indicate it may act as a selective agonist for specific receptor subtypes, which could lead to therapeutic effects in mood regulation and anxiety management.
  • Synthesis and Characterization Research has been done on the "Synthesis and Functional Characterization of 2‐(2,5-Dimethoxyphenyl) N. ‐ ‐(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers," which might be related to this compound.

Organic Chemistry

  • Cadogan Reaction The compound "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile" is used in organic chemistry, specifically in the Cadogan reaction. The Cadogan reaction involves treating o-nitrobiaryls with phosphorous-III reagents, reducing the nitro group and closing the ring to a pyrrole ring. This reaction has been used successfully in synthesizing alkaloids.

Proteomics Research

  • This compound is used in proteomics research.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure CharacteristicsUnique Features
2-(3,4-Dimethoxyphenyl)ethylformamideContains methoxy groups at different positionsDifferent receptor binding profiles
2-(4-Methoxyphenyl)ethylformamideMethoxy group at the para positionPotentially different biological activity
4-(2-Aminophenyl)butanamideAmino group instead of methoxyMay exhibit different pharmacological properties

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)ethylformamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)ethylformamide is unique due to its formamide functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2,5-Dimethoxyphenyl)ethylformamide is an organic compound characterized by its unique structure, featuring a phenyl ring with two methoxy groups and an ethyl chain terminating in a formamide group. This compound has garnered attention for its potential biological activities, particularly its interactions with serotonin receptors and implications in pharmacological applications.

  • Molecular Formula : C12H17N1O3
  • Molecular Weight : 209.24 g/mol

The presence of the formamide functional group distinguishes it from other analogs, potentially influencing its biological activity and pharmacokinetics.

Research indicates that this compound interacts primarily with serotonin receptors, especially the 5-HT_2A subtype. This interaction suggests a potential role in mood regulation and treatment of psychiatric disorders. The compound may act as a selective agonist, modulating receptor activity and influencing neurotransmitter systems.

1. Serotonin Receptor Interaction

Studies have shown that this compound exhibits binding affinity to the 5-HT_2A receptor, which is implicated in various mood disorders. This binding may lead to therapeutic effects in conditions such as depression and anxiety.

3. Cardiovascular Effects

Preliminary data suggest that this compound may influence cardiovascular health, although detailed studies are required to elucidate these effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activity potential among related compounds:

Compound NameStructure CharacteristicsUnique Features
2-(3,4-Dimethoxyphenyl)ethylformamideMethoxy groups at different positionsDifferent receptor binding profiles
2-(4-Methoxyphenyl)ethylformamideMethoxy group at the para positionPotentially different biological activity
4-(2-Aminophenyl)butanamideAmino group instead of methoxyMay exhibit different pharmacological properties

The unique substitution pattern on the phenyl ring of this compound likely contributes to its distinct biological activity profile compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of compounds within the same structural family as this compound. For instance:

  • A study explored the synthesis and characterization of related compounds, revealing insights into their receptor interactions and potential therapeutic applications in psychiatric disorders .
  • Clinical observations have documented the effects of similar compounds on mood regulation, emphasizing the need for further research into their safety and efficacy profiles .

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7-8H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBBKSAIHWVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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